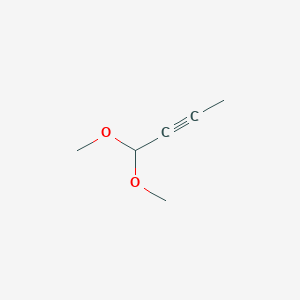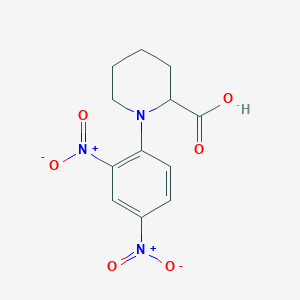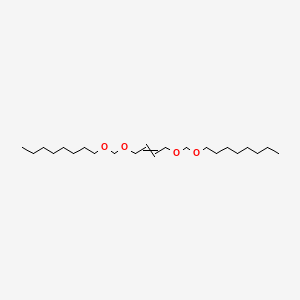
9,11,16,18-Tetraoxahexacos-13-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11,16,18-Tetraoxahexacos-13-ene is a complex organic compound characterized by the presence of multiple oxygen atoms within its structure. This compound is part of the larger family of polyethers, which are known for their unique chemical properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,16,18-Tetraoxahexacos-13-ene typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide . This reaction facilitates the formation of the polyether structure through a series of nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,11,16,18-Tetraoxahexacos-13-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler polyether structures.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Potassium hydroxide and sodium methoxide are typical bases used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various polyether derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
9,11,16,18-Tetraoxahexacos-13-ene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane transport and permeability.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of 9,11,16,18-Tetraoxahexacos-13-ene involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms, which can act as electron donors and form hydrogen bonds. These interactions facilitate the transport and stabilization of various compounds within biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: Another polyether with a similar structure but different applications.
2,6,10,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with similar molecular complexity but different functional groups
Uniqueness
9,11,16,18-Tetraoxahexacos-13-ene is unique due to its specific arrangement of oxygen atoms and its ability to form stable complexes with a wide range of molecules. This makes it particularly valuable in applications requiring high stability and specificity.
Propriétés
Numéro CAS |
21962-21-0 |
|---|---|
Formule moléculaire |
C22H44O4 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
1-[4-(octoxymethoxy)but-2-enoxymethoxy]octane |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-11-13-17-23-21-25-19-15-16-20-26-22-24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-22H2,1-2H3 |
Clé InChI |
MGIQWFZUUOBDKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCOCC=CCOCOCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



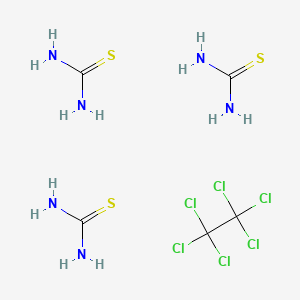
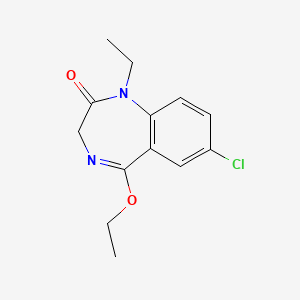
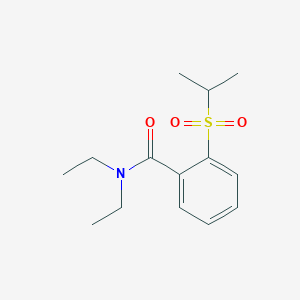
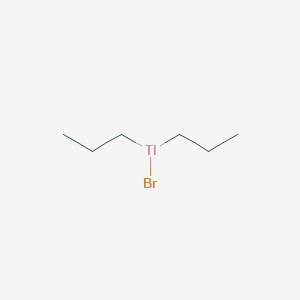
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
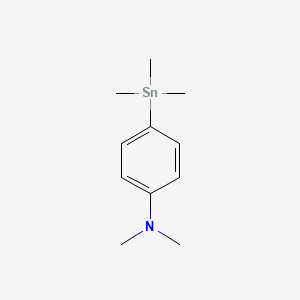
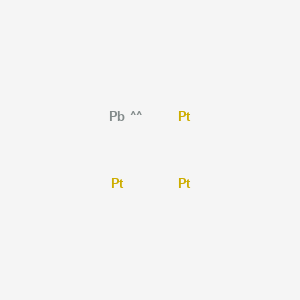
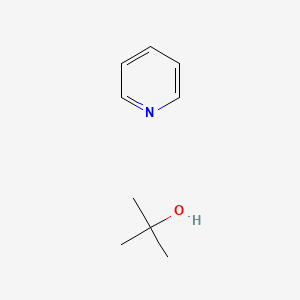

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)

